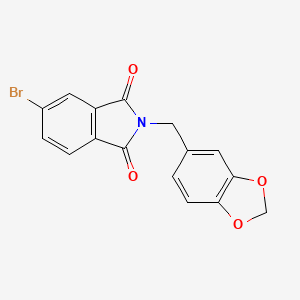
2-(1,3-benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione
Description
2-(1,3-Benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a benzodioxole moiety at the 2-position and a bromine atom at the 5-position of the isoindole ring. The benzodioxole group enhances lipophilicity and may influence binding interactions in biological systems, while the bromine atom provides a handle for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C16H10BrNO4 |
|---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C16H10BrNO4/c17-10-2-3-11-12(6-10)16(20)18(15(11)19)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2 |
InChI Key |
NBZGUKLXNIRSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation .
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The brominated isoindole can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(1,3-benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione, we analyze three structurally related compounds from the literature.
Compound 34: 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole
- Structure : Features a 5-bromoindole core linked to a 2,5-dimethoxyphenethyl-substituted imidazole.
- Synthesis : Prepared via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine, followed by cyclization with tosylmethyl isocyanide (TOSMIC) in DMF .
- Properties : Melting point = 141–142°C; IR shows C=O (1680 cm⁻¹) and N-H (3200 cm⁻¹) stretches.
- Key Difference : The indole-imidazole scaffold lacks the isoindole-1,3-dione ring, reducing electron-deficient character compared to the target compound.
Compound 36: 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole
- Structure : Contains a benzodioxole-ethyl group attached to an imidazole-indole system.
- Synthesis : Derived from 1H-indole-3-carbaldehyde and cis-octylamine under similar TOSMIC-mediated conditions .
- Properties : Melting point = 195–196°C; higher thermal stability than Compound 34, likely due to the benzodioxole group’s planar aromaticity.
- Key Difference : While sharing the benzodioxole moiety, the absence of bromine and isoindole-1,3-dione ring limits its reactivity compared to the target compound.
2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Structure : A pyrrolopyridinedione derivative with a piperazinyl-methyl substituent.
- Synthesis : Synthesized via nucleophilic substitution of a pyrrolopyridinedione precursor with phenylmethylpiperazine .
- Properties : Exhibits moderate thermal stability (decomposition >200°C) due to the fused bicyclic system.
- Key Difference : The pyrrolopyridinedione core differs from isoindole-1,3-dione, altering electronic properties and solubility.
Comparative Analysis of Key Properties
Table 1: Physical and Spectroscopic Data
Structural and Electronic Effects
- Bromine Substitution : The 5-bromo group in the target compound and Compound 34 enhances electrophilicity, facilitating Suzuki or Ullmann coupling reactions. However, Compound 36 lacks bromine, limiting its utility in cross-coupling chemistry .
- Benzodioxole vs. Methoxy Groups : The benzodioxole moiety in the target compound and Compound 36 improves π-π stacking interactions compared to methoxy groups in Compound 34, as evidenced by higher melting points .
- Core Heterocycle : Isoindole-1,3-dione (target) is more electron-deficient than indole-imidazole (Compounds 34/36) or pyrrolopyridinedione, affecting solubility and charge-transfer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


